
1-(3,4-Dichlorophenyl)pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)pentylamine is an organic compound with the molecular formula C11H15Cl2N It is a derivative of pentylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorophenyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with pentylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the catalytic hydrogenation of a Schiff base compound derived from 3,4-dichlorobenzaldehyde and pentylamine. This process uses a catalyst such as palladium or platinum and is carried out under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpentylamines.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)pentylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3,4-Dichlorophenyl)pentylamine: A stereoisomer with similar chemical properties but different biological activity.
3,4-Dichlorophenylamine: Lacks the pentyl group, resulting in different reactivity and applications.
1-(2,4-Dichlorophenyl)pentylamine: Substitution pattern on the phenyl ring differs, leading to variations in chemical behavior.
Uniqueness
1-(3,4-Dichlorophenyl)pentylamine is unique due to its specific substitution pattern and the presence of the pentylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C11H15Cl2N |
|---|---|
Peso molecular |
232.15 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3 |
Clave InChI |
FSGHJNGANRRXPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
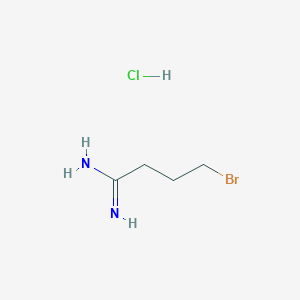

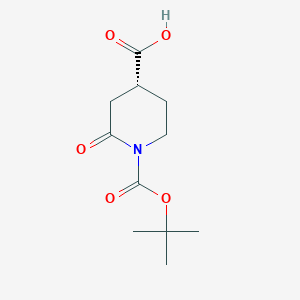
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
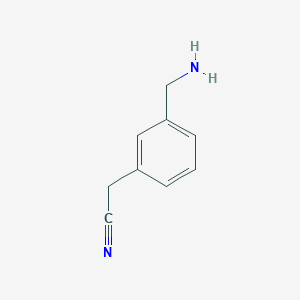

![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
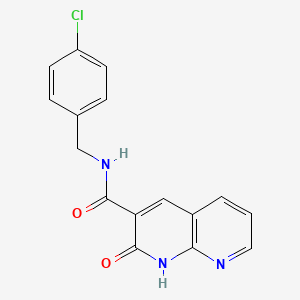
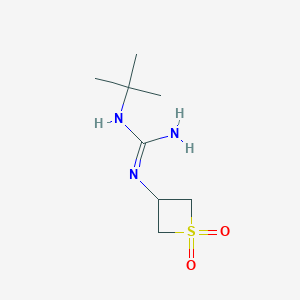
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
